molecular formula C14H16ClNO4 B8485184 (2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate CAS No. 174489-43-1

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate

Cat. No.: B8485184
CAS No.: 174489-43-1
M. Wt: 297.73 g/mol
InChI Key: RGPKEFLHWNRAPS-UHFFFAOYSA-N
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Description

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a chlorine atom, and an ester functional group. Its molecular formula is C13H16ClNO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate typically involves multiple steps. One common method includes the esterification of 5-Amino-2-chlorobenzoic acid with 1-allyloxycarbonyl-1-methyl-ethyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield 5-nitro-2-chlorobenzoic acid derivatives, while reduction of the ester group may produce the corresponding alcohol .

Scientific Research Applications

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-chlorobenzoic acid methyl ester: Similar structure but with a methyl ester group instead of an allyloxycarbonyl-1-methyl-ethyl ester group.

    2-Amino-5-chlorobenzoic acid: Lacks the ester functional group, making it less reactive in certain chemical reactions.

Uniqueness

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both an amino group and an ester group provides versatility in synthetic chemistry and potential for diverse biological activities .

Properties

CAS No.

174489-43-1

Molecular Formula

C14H16ClNO4

Molecular Weight

297.73 g/mol

IUPAC Name

(2-methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 5-amino-2-chlorobenzoate

InChI

InChI=1S/C14H16ClNO4/c1-4-7-19-13(18)14(2,3)20-12(17)10-8-9(16)5-6-11(10)15/h4-6,8H,1,7,16H2,2-3H3

InChI Key

RGPKEFLHWNRAPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCC=C)OC(=O)C1=C(C=CC(=C1)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a stirred autoclave, 0.33 g of a catalyst prepared according to Example H1 is added to a solution of 65.5 g of allyl 2-(2-chloro-5-nitrobenzoyloxy)-2-methylpropionate in 370 g of methyl ethyl ketone, 0.2 g (0.5 mol %) of FeCl2 4H2O and 22 mg (0.1 mol %) of tetramethylammonium chloride are added in addition, and the mixture is hydrogenated for 5 hours at a temperature of 140° C. and at a hydrogen pressure of 15 bar. After cooling and flushing the stirred autoclave with nitrogen, the catalyst is filtered off and rinsed with 40 g of methyl ethyl ketone. 435.5 g are obtained of a solution having a content of 13.22% of allyl 2-(2-chloro-5-aminobenzoyloxy)-2-methylpropionate (yield: 96.8 % of theory).
Name
allyl 2-(2-chloro-5-nitrobenzoyloxy)-2-methylpropionate
Quantity
65.5 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl2
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
370 g
Type
solvent
Reaction Step One
Quantity
22 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0.33 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a stirred autoclave, 0.1 g of a catalyst prepared according to Example H1 is added to a solution of 10 g of allyl 2-(2-chloro-5-nitrobenzoyloxy)-2-methylpropionate in 80 ml of tetrahydrofuran and 20 ml of n-propanol, and the mixture is hydrogenated for 15 hours at a temperature of 140° C. and at a hydrogen pressure of 20 bar. After cooling the mixture to room temperature and flushing the stirred autoclave with nitrogen, the catalyst is filtered off. 126.8 g (incl. rinsing solvent) are obtained of a solution having a content of 6.58% of allyl 2-(2-chloro-5-aminobenzoyloxy)-2-methylpropionate (yield: 92.7% of theory).
Name
allyl 2-(2-chloro-5-nitrobenzoyloxy)-2-methylpropionate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

5.9 kg of 5% Pt/C catalyst 5% (H2O content: 62.8%) are placed in a 60-liter steel vessel together with 12 liters of water, and 470 g of 50% H3PO2 solution (≡5% phosphorus based on the catalyst) are added. The catalyst slurry is stirred for 10 minutes at room temperature, then 360 g of vanadylacetylacetonate VO(acac)2 as is (0.2 mol %) are added and the mixture is stirred for a further 5 minutes. 550 kg of a solution of 2-(chloro-5-nitro-benzoyl-oxy)-2-methyl-propionic acid allyl ester (content: 40%, 0.67 kmol) in toluene are placed in an autoclave having a stirrer and the catalyst suspension is added, rinsing the steel vessel with 15 kg of water. Hydrogenation is then carried out for 2 hours at a temperature of 100° C. and a hydrogen pressure of 5 bar. After cooling and rendering the autoclave inert using nitrogen, the catalyst is filtered off at 50° C. and washed with 50 kg of toluene. After working up by distillation, 196 kg of 2-(chloro-5-amino-benzoyloxy)-2-methyl-propionic acid allyl ester (yield 98% of theory) are obtained. The over-hydrogenated propyl ester content is <0.05%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
vanadylacetylacetonate VO(acac)2
Quantity
360 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
550 kg
Type
reactant
Reaction Step Three
Name
2-(chloro-5-nitro-benzoyl-oxy)-2-methyl-propionic acid allyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12 L
Type
reactant
Reaction Step Five
Name
Quantity
470 g
Type
reactant
Reaction Step Five
Name
Quantity
5.9 kg
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

0.9 g of vanadium-containing active carbon prepared according to Example A1 is added to a solution of 16.1 g of 2-(2-chloro-5-nitrobenzoyloxy)-2-methyl-propionic acid allyl ester and 100 mg of toluene in an autoclave having a stirrer. 82 mg of platinum-carbon catalyst together with 50 mg of hypophosphorous acid and 2 ml of deionised water are placed in a seperate glass vessel, and the mixture is stirred for 10 minutes. The catalyst suspension is then transferred to the autoclave, rinsing the glass vessel with 4 ml of deionised water, and hydrogenated for 2 hours at a temperature of 100° C. and a hydrogen pressure of 20 bar. After cooling and rendering the autoclave inert using nitrogen, the catalyst is filtered off and washed with 20 ml of toluene. After working up by distillation, 14 g of 2-(2-chloro-5-amino-benzoyloxy)-2-methyl-propionic acid allyl ester having a content of 98.9% according to HPLC are obtained (yield 94.8% of theory).
Name
2-(2-chloro-5-nitrobenzoyloxy)-2-methyl-propionic acid allyl ester
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
82 mg
Type
catalyst
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.9 g
Type
catalyst
Reaction Step Three

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